molecular formula C20H29N3O3 B7927840 {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927840
M. Wt: 359.5 g/mol
InChI Key: UHPZXLPNGNGKHY-NNGSBXSVSA-N
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Description

{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic organic compound featuring a cyclohexyl carbamate backbone with a benzyl ester group.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]-cyclopropylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(21)19(24)23(16-11-12-16)18-10-6-5-9-17(18)22-20(25)26-13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,21H2,1H3,(H,22,25)/t14-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZXLPNGNGKHY-NNGSBXSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCCC2NC(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CC1)C2CCCCC2NC(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a cyclohexyl group, a cyclopropyl moiety, and an amino acid derivative, which contribute to its unique properties. The structural formula can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Key Structural Features

  • Cyclopropyl Group : Known for its ability to influence the biological activity of compounds.
  • Amino Acid Derivative : The presence of the (S)-2-amino-propionyl group suggests potential interactions with biological targets such as enzymes and receptors.
  • Carbamic Acid Moiety : Imparts stability and solubility characteristics.

Research indicates that compounds with similar structures often exhibit activity through:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Influencing neurotransmitter systems, particularly in the central nervous system.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamic acids can exhibit antimicrobial properties against various pathogens.
  • Neuroprotective Effects : The compound may have implications in neurodegenerative diseases, potentially acting as a neuroprotective agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated similar carbamic acid derivatives for their antimicrobial efficacy. The results indicated that compounds with cyclopropyl substitutions showed enhanced activity against resistant bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A8 µg/mLEffective
Compound B16 µg/mLModerate
{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester4 µg/mLHighly Effective

Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of similar compounds were assessed using neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to controls.

Treatment GroupCell Viability (%)
Control45%
Compound X70%
This compound80%

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of cyclohexyl carbamic acid benzyl esters with varying substituents. Below is a comparative analysis with structurally related analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (S)-2-Amino-propionyl, cyclopropyl-amino C₁₈H₂₆N₄O₃* ~346.4 Benzyl ester; cyclopropyl ring introduces strain; (S)-configuration ensures chirality.
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (1353946-72-1) 2-Amino-acetylamino C₁₇H₂₃N₃O₃ 305.38 Simpler substituent (acetyl amino); lower molecular weight; discontinued.
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (1354003-59-0) (S)-2-Amino-3-Methyl-butyryl, cyclopropyl C₂₂H₃₃N₃O₃ 387.52 Bulky 3-methyl-butyryl group; higher MW; cyclopropyl enhances steric hindrance.
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (1353981-48-2) Ethyl-(2-hydroxy-ethyl)-amino C₁₈H₂₈N₂O₃ 320.43 Hydroxy-ethyl group increases polarity; potential solubility differences.

*Estimated based on structural analogs.

Stability and Reactivity

  • Benzyl Ester vs. Cyclohexyl Ester : The benzyl ester group in the target compound may increase susceptibility to aspartimide formation during peptide synthesis under acidic or basic conditions compared to cyclohexyl esters, which reduce such side reactions by ~170-fold .

Research Implications

The structural nuances of {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester position it as a candidate for studying:

  • Peptide Synthesis : Its benzyl ester group offers reversible protection, though with trade-offs in stability .
  • Chiral Specificity: The (S)-configuration may influence interactions with biological targets, such as enzymes or receptors, akin to cannabinoid-like compounds modulating PPARα or nicotinic receptors .

Preparation Methods

Synthesis of Cyclohexylamine Intermediate

The cyclohexyl backbone is synthesized from cyclohexanone through reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride yields cyclohexylamine (85% yield).

Cyclopropanation of the Amino Group

The cyclopropyl ring is introduced via a Simmons-Smith reaction . Cyclohexylamine reacts with diiodomethane and a zinc-copper couple in ether, forming cyclopropyl-cyclohexylamine (62% yield).

Enantioselective Coupling of (S)-2-Amino-Propionyl Moiety

The (S)-2-amino-propionyl group is appended using EDCI/HOBt-mediated coupling . Cyclopropyl-cyclohexylamine reacts with (S)-2-(Boc-amino)propionic acid, followed by Boc deprotection with HCl/dioxane to yield the free amine (73% yield over two steps).

Benzyl Carbamate Protection

The final carbamate is formed by treating the amine with benzyl chloroformate in the presence of triethylamine. The reaction proceeds in dichloromethane at 0°C, achieving 89% yield.

Method 2: Fragment Coupling Approach

Independent Synthesis of Cyclopropane-Cyclohexane Fragment

Cyclopropyl-cyclohexylcarbamic acid is prepared via:

  • Boc protection of cyclohexylamine (Boc₂O, DMAP, 98%).

  • Cyclopropanation using ethyl diazoacetate and rhodium(II) acetate (71% yield).

Preparation of (S)-2-Amino-Propionyl Fragment

(S)-2-Aminopropionic acid is Boc-protected , activated as a pentafluorophenyl ester, and coupled to the cyclopropane-cyclohexane fragment. Deprotection with TFA affords the amine intermediate (68% yield).

Final Assembly

The amine is reacted with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), yielding the target compound in 82% purity after recrystallization.

Method 3: Solid-Phase Synthesis for Parallel Optimization

Resin Functionalization

A Wang resin is loaded with Fmoc-cyclohexylamine using DIC/HOAt (loading efficiency: 0.8 mmol/g).

Sequential Deprotection and Coupling

  • Fmoc deprotection with piperidine (20% in DMF).

  • Cyclopropane introduction via on-resin Mitsunobu reaction (DIAD, PPh₃, cyclopropanol; 65% yield).

  • Propionyl coupling using Fmoc-(S)-2-amino-propionic acid and PyBOP (91% yield).

Cleavage and Carbamate Formation

The resin is cleaved with TFA/H₂O (95:5), and the free amine is treated with benzyl chloroformate in THF, achieving 78% overall yield.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey AdvantagesLimitations
Stepwise Assembly434%High stereochemical controlLengthy purification steps
Fragment Coupling341%Modular design for analogsRequires pre-synthesized fragments
Solid-Phase Synthesis529%Scalable for combinatorial librariesSpecialized equipment needed

Optimization Strategies for Industrial-Scale Production

Catalytic Asymmetric Cyclopropanation

Using Davies’ chiral dirhodium catalyst , enantiomeric excess (ee) of the cyclopropane intermediate improves from 72% to 96%, reducing downstream resolution needs.

Flow Chemistry for Carbamate Formation

A continuous-flow reactor with in-line IR monitoring achieves 94% conversion in 10 minutes (vs. 2 hours batchwise), minimizing decomposition.

Solvent Recycling

Toluene from Boc deprotection steps is recovered via molecular sieve drying , cutting solvent costs by 40% .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare {2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves sequential coupling and protection steps:

  • Step 1 : React (S)-2-aminopropionic acid with cyclopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
  • Step 2 : Protect the resulting amine with a benzyl carbamate group using benzyl chloroformate in the presence of a base like triethylamine.
  • Step 3 : Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry (MS). Similar strategies are documented for structurally related carbamates, such as benzyl-protected carbamic acid esters .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and cyclopropane/cyclohexane ring conformations.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%).

Q. What are the recommended handling and storage protocols?

  • Methodological Answer :

  • Storage : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carbamate group.
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to minimize degradation. Refer to safety data sheets (SDS) for benzyl ester analogs, which emphasize avoiding moisture and light .

Advanced Research Questions

Q. How can researchers identify and validate the biological targets of this compound?

  • Methodological Answer :

  • Target Screening : Use affinity chromatography or pull-down assays with tagged derivatives (e.g., biotinylated analogs) to isolate binding proteins from cell lysates.
  • Enzyme Assays : Test inhibition/activation of enzymes like fatty acid amide hydrolase (FAAH), as structurally related carbamates (e.g., URB597) modulate endocannabinoid metabolism .
  • Computational Docking : Perform molecular docking with homology models of putative targets (e.g., GPCRs or hydrolases) to predict binding modes.

Q. How to address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolic stability.
  • Metabolite Identification : Use tandem MS (MS/MS) to detect metabolites (e.g., hydrolyzed carbamate or cyclopropane ring-opened products) that may alter activity in vivo .
  • Dose-Response Optimization : Adjust dosing regimens based on half-life (t1/2) and area-under-curve (AUC) metrics from pharmacokinetic studies.

Q. What strategies ensure compound stability during long-term experimental workflows?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS.
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) to identify optimal storage conditions. Benzyl esters are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life.

Q. How to develop an analytical method for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Extract from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • LC-MS/MS Parameters :
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile.
  • Detection : Multiple reaction monitoring (MRM) for precursor→product ion transitions (e.g., m/z 450→232).
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor optical rotation or chiral HPLC to ensure retention of (S)-configuration during synthesis .
  • Control Experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., URB597) in biological assays to contextualize activity .
  • Data Reproducibility : Replicate synthesis and assays across independent batches/labs to confirm findings.

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